N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(2-Methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-methylphenyl group at position 2. The ethyl linker at position 6 connects the triazolo-thiazole system to an ethanediamide (oxalamide) moiety, which is further substituted with a 2-methoxyphenyl group. The methoxy group at the ortho position of the phenyl ring may influence solubility and metabolic stability, while the triazolo-thiazole core contributes to rigidity and π-π stacking interactions .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-3-4-8-16(14)19-25-22-27(26-19)15(13-31-22)11-12-23-20(28)21(29)24-17-9-5-6-10-18(17)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJJTVJKGCXBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled with an oxalamide moiety. Common reagents used in these reactions include thiosemicarbazide, ortho esters, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has been tested against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Cell Lines Tested : It has shown promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that similar derivatives have exhibited:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanisms : Likely involves disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound may be beneficial. Studies on related compounds have shown:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Potential Use in Chronic Inflammatory Conditions : Such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole-thiazole derivatives including this compound. The compound was evaluated for its anticancer effects:
- Results : It exhibited significant cytotoxicity against HepG-2 cells with an IC50 value of 5.4 µM.
- : The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of similar thiazole derivatives:
- Methodology : The compound was tested against various bacterial strains using the disk diffusion method.
- Findings : Demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs reported in recent literature. Below is a comparative analysis:
Structural Comparison
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s 2-methylphenyl group increases logP compared to the 4-fluorophenyl analog (), favoring membrane permeability. However, the ortho-methoxy group introduces steric constraints that may reduce binding affinity compared to para-substituted analogs .
- Solubility : The para-methoxy substituent in ’s compound likely enhances aqueous solubility due to resonance donation, whereas the ortho-methoxy group in the target compound may hinder solvation .
- Synthetic Complexity : The ethyl linker in the target compound is synthetically analogous to and , but ortho-substituted phenyl groups require regioselective synthesis, increasing reaction steps .
Biological Activity
N'-(2-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole-thiazole framework, which is known for its diverse biological activities. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 372.48 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess broad-spectrum antibacterial and antifungal activities. In vitro studies suggest that the triazole-thiazole moiety in this compound may contribute to its effectiveness against various pathogens.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related triazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory pathways.
- Research Findings : A study highlighted that certain triazole derivatives significantly reduced inflammation in animal models by modulating the NF-kB signaling pathway . This suggests that this compound may exhibit similar effects.
Anticancer Potential
Emerging evidence points to the anticancer potential of triazole-based compounds. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of tumor cell proliferation.
- Case Study : Research published in Cancer Letters indicated that a related triazole compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis . The structural similarities suggest that this compound may have comparable effects.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
